molecular formula C14H19ClN2O3S B2916084 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide CAS No. 743444-26-0

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B2916084
CAS No.: 743444-26-0
M. Wt: 330.83
InChI Key: HMHSTTNHDAJTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring sulfonated at the nitrogen atom, a phenyl ring attached to the sulfonyl group, and a propanamide group attached to the phenyl ring .


Physical and Chemical Properties Analysis

The compound appears as white crystals . It has a melting point of 162-163°C . The FT-IR spectrum shows peaks at 3334 cm^-1 (NH), 3056 cm^-1 (CH arom.), 2945 cm^-1 (CH aliph.), and 1696 cm^-1 (C=O) .

Scientific Research Applications

Tyrosinase and Melanin Inhibition

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. This research is significant in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Anticancer Activity

Compounds structurally related to this compound, like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, have shown promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Alzheimer’s Disease Treatment

Novel derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized for the potential treatment of Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetyl cholinesterase, highlighting their potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).

Phospholipase A2 Inhibition

4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, similar in structure to this compound, have shown effectiveness as membrane-bound phospholipase A2 inhibitors. This research is significant in the development of treatments for myocardial infarction (Oinuma et al., 1991).

Stereoselective Synthesis of Amino Alcohols

Multisubstituted piperidines, like this compound, have been utilized in the stereoselective synthesis of amino alcohols containing multiple chiral centers. This methodology is important for the development of uniquely substituted alkylamine derivatives with various functionalities (McCall et al., 2008).

Kappa-Opioid Receptor Antagonism

Related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized as κ-opioid receptor antagonists. This research is relevant in exploring potential treatments for depression and addiction disorders (Grimwood et al., 2011).

Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSTTNHDAJTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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